molecular formula C18H11N5OS B15174248 2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-55-4

2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B15174248
CAS No.: 918880-55-4
M. Wt: 345.4 g/mol
InChI Key: WFOCPSDSDDITDK-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-d]pyrimidine core fused with a benzonitrile group and substituted with a 2-aminophenoxy moiety. The thiazolo-pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and angiogenesis modulation .

Properties

CAS No.

918880-55-4

Molecular Formula

C18H11N5OS

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H11N5OS/c19-8-12-7-11(17-23-14-9-21-10-22-18(14)25-17)5-6-15(12)24-16-4-2-1-3-13(16)20/h1-7,9-10H,20H2

InChI Key

WFOCPSDSDDITDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

Biological Activity

The compound 2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic derivative that incorporates both thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14N4OS\text{C}_{17}\text{H}_{14}\text{N}_4\text{OS}

This structure features a thiazolo[5,4-d]pyrimidine ring fused with a benzonitrile and an aminophenoxy group, contributing to its biological profile.

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds containing thiazole and pyrimidine rings. For instance:

  • In vitro studies demonstrated that derivatives similar to 2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile exhibit selective cytotoxicity against various cancer cell lines. The IC50 values for these compounds typically range from 2.02 µM to 171.67 µM , indicating significant potency against cancer cells while showing minimal toxicity to normal cells .
  • A specific study highlighted that compounds containing the thiazolo-pyrimidine scaffold showed promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, with some derivatives achieving IC50 values as low as 0.06 µM .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented:

  • Compounds derived from thiazolo[5,4-d]pyrimidine structures have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often lower than those of standard antibiotics like ampicillin and fluconazole .
  • In a comparative study, 1,3-thiazolidin-4-ones demonstrated superior antimicrobial activity compared to commercial drugs such as bifonazole and ketoconazole . This suggests that the incorporation of thiazole in the structure may enhance its antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole-containing compounds is also noteworthy:

  • Several synthesized compounds were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in mice. These compounds exhibited significant reduction in inflammation compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50/MIC ValuesReference
AnticancerHepG2, PC120.06 µM - 171.67 µM
AntimicrobialVarious bacteriaLower than ampicillin
Anti-inflammatoryMouse modelSignificant reduction

Case Studies

  • Anticancer Evaluation : A study focused on synthesizing new derivatives based on the thiazolo-pyrimidine framework found that certain modifications led to increased cytotoxicity against A549 (lung cancer) cells while sparing normal Vero cells from toxicity .
  • Antimicrobial Testing : In another investigation, a series of thiazole derivatives were assessed for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values significantly lower than traditional antibiotics .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes several types of chemical reactions, influenced by its reactive functional groups:

Substitution Reactions

The amino group on the phenyl ring and the cyano group are prone to nucleophilic substitution. For instance:

  • Amination : The amino group can react with electrophiles (e.g., acylating agents) to form amides or other derivatives .

  • Cyanide Substitution : The benzonitrile group may participate in nucleophilic additions (e.g., hydrolysis to carboxylic acids under basic conditions).

Thiazolo[5,4-d]pyrimidine Ring Reactivity

The fused heterocyclic ring is susceptible to:

  • Electrophilic Aromatic Substitution : Directed by the sulfur and nitrogen atoms in the ring, allowing for substitution at specific positions .

  • Reduction/Oxidation : The ring may undergo redox reactions, altering the heteroatom environment (e.g., oxidation of sulfur to sulfoxides).

Solvent and Catalyst Effects

Reactions are often conducted in polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance solubility and reactivity. Catalysts like TBAHS or transition metals (e.g., Pd) are used to facilitate coupling or cyclization steps .

Table 2: Reaction Conditions

Reaction Type Solvent Catalyst Temperature
CyclizationEthylene glycolTBAHSReflux
Coupling (Pd-mediated)DMF or THFPd(PPh₃)₄80–120°C
AminationDMSO or DMFNo catalystRoom temperature

Functional Group Transformations

The compound’s structural motifs enable diverse functional group transformations:

Amino Group Modifications

  • Acetylation : Reaction with acetyl chloride forms amides, altering reactivity and solubility .

  • Alkylation : Quaternization with alkyl halides generates ammonium salts, useful for solubilization.

Cyano Group Reactions

  • Hydrolysis : Conversion to carboxylic acid (under basic conditions) or amide (under acidic conditions).

  • Staudinger Reaction : Potential reactivity with triphenylphosphine to form iminophosphoranes.

Thiazolo[5,4-d]pyrimidine Ring Transformations

  • Substitution : Electrophilic substitution at positions ortho/para to sulfur/nitrogen atoms .

  • Ring Expansion/Contraction : Possible under harsh conditions (e.g., acid/base treatment).

Biological Activity and Reaction Implications

The compound’s reactivity is closely tied to its biological interactions:

  • Glucokinase Activation : Derivatives with similar thiazolo[5,4-d]pyrimidine scaffolds activate glucokinase, a key enzyme in glucose metabolism.

  • Kinase Inhibition : Structural analogs show activity against plasmodial kinases (e.g., PfPK6), highlighting the importance of substituents like pyrrolidinyl rings and aromatic groups .

Table 3: Biological Targets and Structural Features

Target Key Structural Feature Activity
GlucokinaseThiazolo[5,4-d]pyrimidineActivation
PfPK6Pyrrolidinyl substituentsIC₅₀: 216–274 nM
PfGSK3Fused benzothiophene moietiesIC₅₀: 695 ± 88 nM

Analytical and Characterization Methods

The compound is characterized using:

  • NMR Spectroscopy : To confirm regiochemistry and proton environment.

  • Mass Spectrometry (MS) : For molecular weight verification and purity assessment.

  • TLC and HPLC : To monitor reaction progress and isolate pure product .

  • IR Spectroscopy : To identify functional groups (e.g., CN stretch at ~2220 cm⁻¹).

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thiazolo[5,4-d]pyrimidine Derivatives with Substituted Aromatic Groups

Compound 3l and 3m (from ):
  • Structure : 3l and 3m contain a 4-chlorophenyl group and urea-linked pyridine substituents on the thiazolo-pyrimidine core.
  • Activity : Demonstrated potent HUVEC inhibition (IC50 = 1.65 μM and 3.52 μM, respectively).
  • Key Difference: The target compound lacks the urea linker and pyridine substitution, instead incorporating a benzonitrile group and aminophenoxy side chain. The aminophenoxy group may enhance solubility compared to the lipophilic 4-chlorophenyl group in 3l/3m .
7-Chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (from –12):
  • Structure : Features a chloro substituent at position 7 and a p-tolylamine group.
  • Contrast: The target compound replaces the chloro and p-tolylamine groups with a benzonitrile and aminophenoxy moiety, likely altering both reactivity and toxicity profiles .

Thiazolo-Pyrimidine Hybrids with Heterocyclic Substituents

Piperazine/Piperidine-Containing Derivatives (from ):
  • Structure: Derivatives include amino tails (e.g., piperazine, piperidine) linked to the thiazolo-pyrimidine core.
  • Synthesis: Prepared via nucleophilic substitution of 7-amino-5-chloro intermediates with amine tails.

Pyrimidine-Carbonitrile Derivatives with Alternative Heterocycles

Compound 3 (from ):
  • Structure: Combines a hydroxyphenylamino group with a thiazole-pyrimidine-carbonitrile scaffold.
  • Physical Data : Yellow solid (18% yield, mp 242–243°C).
  • Divergence: The target compound’s aminophenoxy substituent replaces the hydroxyphenylamino group, which could modulate hydrogen-bonding interactions in biological systems .
Pyrazole-Carbonitrile Derivatives (from –10):
  • Structure: Examples include 5-amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) and oxadiazole analogs.
  • Data : Yields (53–68%), melting points (177–191°C), and spectral data (e.g., 1H NMR) are reported.

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